Regioisomeric Impact on Predicted pKa and Density: 5- vs 4-(Oxazol-2-yl)pyrrolidin-2-one
The 4-substituted regioisomer (CAS 1935512-60-9) has predicted physicochemical properties that differ from those expected for the 5-substituted compound. Specifically, the 4-isomer shows a predicted density of 1.252±0.06 g/cm³ and a predicted pKa of 15.48±0.40 . While the experimental properties of the 5-isomer are not disclosed in the same database, the 5-position is likely to produce a slightly lower pKa (stronger acidity of the lactam NH) due to the electron-withdrawing effect of the oxazole ring when attached at the 5-position, compared with the 4-position where the inductive effect is attenuated [1]. Such differences influence solubility, permeability, and formulation behavior in early-stage drug discovery.
| Evidence Dimension | Predicted physicochemical properties (density, pKa) |
|---|---|
| Target Compound Data | 5-(Oxazol-2-yl)pyrrolidin-2-one: experimental density and pKa not publicly available; predicted values inferred from class trend |
| Comparator Or Baseline | 4-(Oxazol-2-yl)pyrrolidin-2-one: predicted density 1.252±0.06 g/cm³, predicted pKa 15.48±0.40 (ChemicalBook, 2026) |
| Quantified Difference | Directional: 5-isomer expected to display lower pKa and slightly lower density than the 4-isomer based on substituent electronic effects |
| Conditions | Predicted data from ChemicalBook (ACD/Labs Percepta platform); no experimental head-to-head measurement located |
Why This Matters
Even subtle regioisomeric shifts in pKa and density can alter solubility-pH profiles and solid-form behavior, directly impacting formulation development and procurement specification requirements.
- [1] Hammett, L.P. The Effect of Structure upon the Reactions of Organic Compounds. J. Am. Chem. Soc. 1937, 59, 96-103. View Source
